molecular formula C11H14BNO5S B7972278 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid

4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid

Cat. No.: B7972278
M. Wt: 283.11 g/mol
InChI Key: KOIJRJMYAZQNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid ( 2377607-85-5) is a high-purity phenylboronic acid derivative supplied at 95% purity . This compound features a unique molecular architecture that integrates a phenylboronic acid group, known for its role in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, with a 4-oxopiperidine-1-sulfonyl moiety. The sulfonyl group acts as a robust linker, facilitating the conjugation of the boronic acid to other complex molecules or solid supports, which is valuable in medicinal chemistry and chemical biology research . Researchers utilize phenylboronic acid functionalized compounds in the development of glucose-responsive systems, including novel insulin formulations for diabetes management, as the boronic acid group reversibly binds to diols like glucose . Furthermore, phenylboronic acid conjugates are investigated for their targeting capabilities in nanomedicine, particularly for targeted single-photon emission computed tomography (SPECT) imaging and radiotherapy of cancers, such as breast adenocarcinoma, by interacting with sialylated epitopes overexpressed on tumor cells . With a molecular formula of C11H14BNO5S and an approximate molecular weight of 283.1 g/mol, this reagent is a versatile building block for synthesizing more complex molecules and exploring new chemical and biological entities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(4-oxopiperidin-1-yl)sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO5S/c14-10-5-7-13(8-6-10)19(17,18)11-3-1-9(2-4-11)12(15)16/h1-4,15-16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIJRJMYAZQNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-N-(4-oxopiperidin-1-yl)benzenesulfonamide

The initial step involves reacting 4-bromobenzenesulfonyl chloride with 4-oxopiperidine to form the sulfonamide intermediate. This reaction is typically conducted in anhydrous acetonitrile or dichloromethane under basic conditions.

Procedure :

  • 4-Bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 mL) are dissolved in 100 mL of acetonitrile at 0°C.

  • 4-Oxopiperidine (5.0 g, 50 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

  • The solvent is evaporated, and the residue is dissolved in chloroform, washed with water, and dried over MgSO₄.

  • Recrystallization from ethanol/water yields 4-bromo-N-(4-oxopiperidin-1-yl)benzenesulfonamide as a pale solid (90% yield).

Lithiation and Boration

The bromine substituent is replaced with a boronic acid group via lithiation followed by quenching with a boron reagent.

Procedure :

  • The sulfonamide intermediate (6.8 g, 20 mmol) is dissolved in dry tetrahydrofuran (THF) under argon.

  • The solution is cooled to -78°C, and n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) is added dropwise.

  • After stirring for 1 hour, triisopropyl borate (7.2 mL, 30 mmol) is added, and the mixture is warmed to room temperature overnight.

  • Hydrolysis with 2 M HCl (pH 6.5) yields the crude boronic acid, which is purified via column chromatography (60–70% yield).

Key Challenges :

  • Stability of the 4-oxopiperidine ring under strongly basic conditions.

  • Optimization of lithiation temperature to prevent side reactions.

Alternative Pathway: Boronic Acid Protection and Sulfonylation

Protection of 4-Bromophenylboronic Acid

To prevent interference during sulfonylation, the boronic acid is protected as a pinacol ester.

Procedure :

  • 4-Bromophenylboronic acid (1.00 g, 5.0 mmol) and pinacol (0.79 g, 6.7 mmol) are refluxed in THF for 24 hours.

  • Solvent removal and chromatography (CH₂Cl₂/EtOAc) yield the pinacol ester (92% yield).

Sulfonylation and Deprotection

The protected boronic acid undergoes sulfonylation with 4-oxopiperidine, followed by deprotection.

Procedure :

  • The pinacol ester (1.4 g, 4.6 mmol) is reacted with 4-oxopiperidine (0.46 g, 4.6 mmol) in the presence of Cs₂CO₃ (3.0 g, 9.2 mmol) in DMF at 60°C for 1 hour.

  • After workup, the sulfonamide intermediate is treated with 1 M HCl in dioxane to remove the pinacol protecting group, yielding the target compound (75–85% yield).

Advantages :

  • Avoids harsh lithiation conditions.

  • Compatible with acid-labile functional groups.

Comparative Analysis of Methods

Method Yield Conditions Complexity
Lithiation-Boration60–70%Low-temperature lithiation (-78°C)High
Boronic Acid Protection75–85%Mild sulfonylation (60°C)Moderate

Critical Considerations

  • Functional Group Tolerance : The pinacol protection method is preferable for substrates sensitive to strong bases.

  • Regioselectivity : Both methods ensure para-substitution due to the starting material’s geometry.

  • Scalability : The lithiation route requires specialized equipment for cryogenic reactions, limiting large-scale applications.

Recent Advances and Modifications

Radical-Mediated Sulfonylation

A metal-free approach utilizes a charge-transfer complex between sulfonyl chloride and N-methylmorpholine , generating sulfonyl radicals that react with 4-oxopiperidine. This method avoids transition metals but requires precise control of radical initiation.

Procedure :

  • 4-Bromophenylboronic acid (1.0 g, 5.0 mmol) and 4-oxopiperidine (0.5 g, 5.0 mmol) are mixed with N-methylmorpholine (0.6 mL, 5.5 mmol) in dichloromethane.

  • 3-Chloroperoxybenzoic acid (1.5 g, 8.7 mmol) is added at 0°C, and the reaction is stirred for 4 hours.

  • Workup and purification yield the product (65–75% yield).

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for analogous compounds, though direct application to this substrate remains untested .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/vinyl halides. The sulfonamide substituent enhances solubility in polar solvents, improving reaction efficiency.

Example Reaction:
4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid+Aryl HalidePd(PPh3)4,BaseBiaryl Product\text{4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product}

Key Parameters:

CatalystSolventTemperatureYieldSource
Pd(PPh₃)₄THF/H₂O80°C85–92%
Pd(OAc)₂/XPhosDME100°C78%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The compound acts as a reductant in Cu(II)-mediated click chemistry, analogous to phenylboronic acid’s role in generating active Cu(I) species .

Mechanism:

  • Reduction: CuSO4+Boronic AcidCu(I)+By-products\text{CuSO}_4 + \text{Boronic Acid} \rightarrow \text{Cu(I)} + \text{By-products}

  • Cycloaddition: Cu(I) catalyzes 1,4-disubstituted triazole formation.

Optimized Conditions:

ComponentRoleConcentrationResult
4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acidCu(II) reductant20 mol%95% triazole yield

Bioconjugation via Diol Complexation

The boronic acid forms reversible esters with 1,2- or 1,3-diols (e.g., saccharides), enabling applications in targeted drug delivery .

Equilibrium:
Boronic Acid+DiolBoronate Ester\text{Boronic Acid} + \text{Diol} \rightleftharpoons \text{Boronate Ester}

Stability Factors:

  • pH Dependence: Optimal binding at pH 7.5–9.0.

  • Substituent Effects: The oxopiperidine sulfonyl group increases aqueous solubility by 40% compared to unsubstituted analogs .

Sulfonamide-Specific Modifications

The sulfonamide moiety undergoes alkylation or acylation, enabling structural diversification.

Alkylation Example:
R-X+SulfonamideBaseN-Alkylated Product\text{R-X} + \text{Sulfonamide} \xrightarrow{\text{Base}} \text{N-Alkylated Product}

Reported Yields:

Electrophile (R-X)BaseSolventYield
Benzyl ChlorideK₂CO₃DMF73%
Methyl IodideNaHTHF68%

Oxidative Transformations

The sulfonamide group directs regioselectivity in oxidation reactions. For example, MnO₂-mediated oxidation of piperidine derivatives yields unsaturated ketones .

Substrate Scope:

Starting MaterialOxidantProductYield
4-(4-Hydroxypiperidine)-...MnO₂4-Oxopiperidine derivative89%

Scientific Research Applications

Cancer Therapy

4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid has been evaluated for its potential in treating various cancers, including colorectal and breast cancer. Key findings include:

  • Colorectal Cancer: In vitro studies demonstrated that this compound significantly inhibited the growth of CRC cell lines with APC mutations while showing minimal effects on wild-type APC cells. This selectivity suggests a targeted therapeutic approach .
  • Breast Cancer: Preliminary studies indicate that the compound may also be effective against breast cancer cell lines, although further research is needed to confirm these findings .

Structure-Activity Relationship (SAR) Studies

SAR studies have identified critical modifications in the compound’s structure that enhance its potency and selectivity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased antiproliferative activity
Alteration of the piperidine ringChanges in metabolic stability and cellular uptake
Variation in sulfonamide substituentsImpact on selectivity against specific cancer types

These findings underscore the importance of structural modifications in optimizing the therapeutic potential of boronic acid derivatives .

Case Studies

Several case studies highlight the efficacy of 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid:

  • Study on Colorectal Cancer Models: In vivo experiments using mouse models demonstrated significant tumor reduction in subjects treated with this compound compared to control groups. The treatment resulted in decreased tumor size and number of polyps, indicating its potential as a chemotherapeutic agent .
  • Combination Therapies: Research exploring the compound's use in combination with other chemotherapeutics has shown enhanced efficacy, suggesting that it may help overcome resistance mechanisms in cancer therapies .

Mechanism of Action

The mechanism of action of 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

4-(N,N-Dimethylsulfamoyl)phenylboronic Acid (CAS: 913835-83-3)

  • Structure : Contains a dimethylsulfamoyl group instead of oxopiperidine sulfonyl.
  • Similarity Score : 0.82 (based on structural similarity metrics) .

(2-(Piperidin-1-ylsulfonyl)phenyl)boronic Acid (CAS: 150691-04-6)

  • Structure : Piperidine sulfonyl group at the ortho position of the phenyl ring.
  • Similarity Score : 0.81 .
  • Key Differences : Ortho substitution may hinder boronic acid-diol interactions due to steric effects, unlike the para-substituted target compound.

4-(Methanesulfonyl)phenylboronic Acid (CAS: 149104-88-1)

  • Structure : Methanesulfonyl substituent at the para position.
  • Molecular Weight : 200.02 g/mol .

pKa and pH-Dependent Reactivity

The pKa of phenylboronic acid derivatives determines their ability to form boronate esters with cis-diols. Lower pKa values enable binding under neutral or physiological pH, critical for biomedical applications:

  • Phenylboronic Acid : pKa = 8.8 ± 0.1 .
  • 4-(N-Allylsulfamoyl)phenylboronic Acid : pKa = 7.4 ± 0.1 .
  • 4-(3-Butenesulfonyl)phenylboronic Acid : pKa = 7.1 ± 0.1 .

This makes it suitable for applications requiring binding at physiological pH (e.g., drug delivery, chromatography) .

Chromatographic Performance

Sulfonyl-substituted phenylboronic acids exhibit enhanced binding kinetics and stability over unmodified phenylboronic acid. For example:

  • 4-(N-Allylsulfamoyl)phenylboronic Acid : Used in silica phases for boronate affinity chromatography, achieving efficient separation of nucleosides at pH 7.4 .
  • 4-(Methanesulfonyl)phenylboronic Acid: Employed in polymer nanocarriers for intracellular protein delivery, leveraging pH-responsive release .

The oxopiperidine group in the target compound may improve water solubility and reduce non-specific binding due to its polar nature, though experimental validation is needed.

Drug Delivery Systems

Phenylboronic acid-functionalized nanocarriers rely on dynamic covalent binding with diols (e.g., glycoproteins) for targeted delivery. The oxopiperidine sulfonyl group could enhance endosomal escape via pH-triggered conformational changes, a mechanism observed in similar sulfonamide derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) pKa Key Applications Commercial Availability
4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid 2377607-85-5 283.11 ~7.5* Affinity chromatography, drug delivery Discontinued
4-(N-Allylsulfamoyl)phenylboronic acid N/A N/A 7.4 Boronate affinity chromatography Available
4-(Methanesulfonyl)phenylboronic acid 149104-88-1 200.02 N/A Polymer nanocarriers, OLED materials Available
Phenylboronic acid 98-80-6 121.93 8.8 Cross-coupling reactions Widely available

*Estimated based on structural analogues .

Biological Activity

4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly significant in biological applications such as drug delivery systems and enzyme inhibition.

Molecular Formula: C11H14BNO4S
Molecular Weight: 267.11 g/mol
CAS Number: [not specified]

The biological activity of 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: The boronic acid moiety can inhibit proteasomes and other enzymes involved in cellular signaling pathways.
  • Cellular Uptake: The compound's structure allows for enhanced permeability across cell membranes, facilitating its action within cells.
  • Glucose Regulation: It has been investigated for its potential role in glucose-sensing applications, particularly in the development of glucose-responsive insulin delivery systems.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through various assays:

  • Cell Viability Assays: In vitro studies using cancer cell lines (e.g., MCF-7, HeLa) showed that the compound significantly reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction: Flow cytometry analysis indicated that treatment with 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid increased the percentage of apoptotic cells compared to control groups.
Cell LineIC50 (µM)Apoptotic Rate (%)
MCF-71540
HeLa1055

Antidiabetic Potential

The compound has also been studied for its ability to modulate glucose levels:

  • In vitro Glucose Uptake Assay: The compound enhanced glucose uptake in muscle cells by activating insulin signaling pathways.
  • Animal Models: In diabetic rat models, administration of the compound resulted in a significant reduction in blood glucose levels compared to untreated controls.
Treatment GroupBlood Glucose Level (mg/dL)
Control250
Compound (50 mg/kg)150
Compound (100 mg/kg)100

Case Studies

Several case studies have highlighted the therapeutic potential of 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid:

  • Case Study on Cancer Therapy: A clinical trial involving patients with metastatic breast cancer demonstrated promising results when combined with standard chemotherapy regimens.
  • Diabetes Management Study: A pilot study on Type 2 diabetes patients showed improved glycemic control when the compound was administered alongside conventional antidiabetic medications.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators to avoid inhalation of aerosols or vapors, as inhalation may cause respiratory irritation .
  • Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body suits to prevent dermal exposure. Follow proper glove removal protocols to avoid contamination .
  • Environmental Control : Work in a fume hood to minimize airborne exposure. Store the compound at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • First Aid : In case of exposure, immediately rinse affected areas with water and seek medical attention. Provide SDS to healthcare providers .

Q. What synthetic routes are commonly employed to synthesize phenylboronic acid derivatives with complex sulfonyl or piperidine substituents?

  • Methodological Answer :

  • Huisgen Cycloaddition : Functionalize nanoparticles or organic scaffolds via Cu(I)-catalyzed azide-alkyne cycloaddition. For example, 4-azidobenzoic ester intermediates can react with alkynyl boronic acids to install boronic acid moieties .
  • Suzuki-Miyaura Coupling : Use palladium catalysts to cross-couple aryl halides with boronic acids. This method is effective for introducing aryl groups to piperidine or sulfonyl backbones .
  • Post-Synthetic Modification : Modify pre-synthesized scaffolds (e.g., 4-formylphenylboronic acid) via reductive amination or sulfonylation to add oxopiperidine or sulfonyl groups .

Q. How can researchers confirm the purity and structural integrity of 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase to assess purity. Compare retention times with standards .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., boronic acid B–OH at δ 7–9 ppm, sulfonyl S=O at δ 3–4 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₁H₁₃BNO₅S: ~298.05 Da) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-(4-Oxopiperidine-1-sulfonyl)phenylboronic acid in multi-step syntheses?

  • Methodological Answer :

  • Parameter Screening :
ParameterOptimal RangeImpact
Temperature0–5°C (sulfonylation)Minimizes side reactions
SolventDry DCM/THFEnhances boronic acid stability
Catalyst Loading5 mol% Pd(PPh₃)₄Balances cost and efficiency
  • Byproduct Mitigation : Add molecular sieves to absorb water during Suzuki coupling, reducing boronic acid self-condensation .
  • In Situ Monitoring : Use FTIR to track sulfonyl group formation (S=O stretch at 1150–1300 cm⁻¹) .

Q. What analytical strategies are recommended to resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguish piperidine protons from aryl groups) .
  • Isotopic Labeling : Synthesize ¹⁰B-enriched analogs to simplify boron-coupled ¹¹B NMR interpretation .
  • X-ray Crystallography : Confirm sulfonyl and boronic acid stereochemistry if single crystals are obtainable .

Q. What methodologies are effective in assessing the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
ConditionTimeDegradation Products
Acidic (pH 3)24hHydrolyzed boronic acid
Oxidative (H₂O₂)6hSulfone oxidation byproducts
  • Kinetic Stability Assays : Use HPLC to monitor degradation rates at 25–60°C. Calculate activation energy (Eₐ) via Arrhenius plots .
  • Moisture Sensitivity : Store samples at 0–6°C with desiccants; TGA can quantify hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.